Product packaging for Streptomycin solution(Cat. No.:)

Streptomycin solution

Cat. No.: B7802894
M. Wt: 1457.4 g/mol
InChI Key: QTENRWWVYAAPBI-YZTFXSNBSA-N
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Description

Streptomycin solution is an aminoglycoside antibiotic originally isolated from the bacterium Streptomyces griseus . It is provided in a ready-to-use solution, often in combination with penicillin, for highly effective prevention of bacterial contamination in cell culture[cite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H84N14O36S3 B7802894 Streptomycin solution

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENRWWVYAAPBI-YZTFXSNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N14O36S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor.
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Solubility

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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CAS No.

3810-74-0
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Streptomycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170
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Molecular Mechanisms of Action of Streptomycin

Ribosomal Target Interaction and Protein Synthesis Inhibition

Streptomycin's action is centered on its ability to bind to the bacterial ribosome and inhibit protein synthesis. wikipedia.org It specifically targets the 30S ribosomal subunit, a crucial component for the initiation and decoding of messenger RNA (mRNA). patsnap.com This interaction is irreversible and leads to a series of disruptions in the translation process, from initiation to elongation and termination. wikipedia.org

Binding Site Specificity on the Bacterial 30S Ribosomal Subunit

The binding site for streptomycin (B1217042) is located on the small 30S ribosomal subunit, adjacent to the decoding center (A site). researchgate.netnih.gov This pocket is formed by the convergence of several components of the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. nih.govresearchgate.net X-ray crystallography studies have revealed that streptomycin forms hydrogen bonds and salt bridges with the phosphate (B84403) backbone of 16S rRNA at multiple helices, including h1, h18 (the 530 loop), h27, and h44. researchgate.netnih.gov It also makes contact with amino acid residues of the S12 protein. researchgate.net This specific and tight binding induces significant conformational changes in the 30S subunit, which are fundamental to the antibiotic's disruptive effects on translation. bnl.govresearchgate.net

Table 1: Key Interaction Points of Streptomycin on the 30S Ribosomal Subunit

Ribosomal Component Specific Region/Residue Type of Interaction Reference
16S rRNA Helix 1 (h1) Hydrogen bonds, salt bridges nih.gov
16S rRNA Helix 18 (h18) / 530 loop Hydrogen bonds, salt bridges researchgate.net
16S rRNA Helix 27 (h27) Hydrogen bonds, salt bridges researchgate.netnih.gov
16S rRNA Helix 44 (h44) Hydrogen bonds, salt bridges researchgate.netnih.gov

Interference with 16S Ribosomal RNA Function

The 16S rRNA component of the 30S subunit plays a critical role in decoding the mRNA template. Specifically, universally conserved residues, such as adenines 1492 and 1493 within helix 44, are directly involved in recognizing and stabilizing the codon-anticodon pairing. nih.govresearchgate.net Streptomycin binding induces a significant local distortion of the 16S rRNA, directly impacting these crucial bases. nih.govresearchgate.net This structural perturbation alters the delicate balance required for accurate decoding, effectively compromising the ribosome's proofreading capability. nih.gov By locking the ribosome in a conformation that mimics the state of correct codon-anticodon pairing, streptomycin lowers the energy barrier for the acceptance of incorrect aminoacyl-tRNAs. drugbank.com

Disruption of Formyl-methionyl-tRNA Binding

The initiation of protein synthesis in bacteria begins with the formation of an initiation complex, which involves the binding of formyl-methionyl-tRNA (fMet-tRNA) to the P site of the ribosome. patsnap.com Streptomycin interferes with this crucial first step. patsnap.comwikipedia.org By binding to the 30S subunit, it disrupts the stable association of fMet-tRNA with the ribosome. wikipedia.org While it may not completely prevent the formation of the 70S initiation complex, it induces its breakdown, causing the release of fMet-tRNA. nih.gov This action effectively interrupts the ribosome cycle at the initiation phase, preventing the commencement of polypeptide synthesis. pnas.org

Induction of Codon Misreading and Translational Errors

A hallmark of streptomycin's mechanism of action is the induction of codon misreading. patsnap.comwikipedia.org By distorting the structure of the decoding A site, streptomycin destabilizes the binding of the correct (cognate) transfer RNA (tRNA) while simultaneously stabilizing the binding of incorrect (near-cognate) tRNAs. bnl.govnih.gov This effectively eliminates the ribosome's ability to discriminate between the correct and wrong tRNA molecules. bnl.gov This loss of selectivity leads to the incorporation of incorrect amino acids into the growing polypeptide chain, a phenomenon demonstrated in vitro with both synthetic and natural mRNA messengers. patsnap.comnih.gov The result is the synthesis of random, nonfunctional, or potentially toxic proteins. patsnap.combnl.gov

Table 2: Effects of Streptomycin on Translational Accuracy

Process Effect of Streptomycin Molecular Consequence Reference
Codon-Anticodon Pairing Destabilizes cognate tRNA binding Reduces efficiency of correct amino acid incorporation nih.gov
Codon-Anticodon Pairing Stabilizes near-cognate tRNA binding Increases frequency of incorrect amino acid incorporation bnl.govnih.gov
Ribosomal Proofreading Compromises fidelity Loss of selectivity between correct and incorrect tRNAs bnl.govnih.gov

Cellular Response and Bactericidal Effects

The inhibition of protein synthesis and the production of faulty proteins trigger a cascade of events that lead to cell death. patsnap.comwikipedia.org The accumulation of mistranslated proteins can disrupt numerous cellular processes. patsnap.com A key bactericidal effect is the disruption of the cytoplasmic membrane's integrity. drugbank.com It is hypothesized that these aberrant proteins can incorporate into the cell membrane, leading to increased permeability. drugbank.comresearchgate.net

This membrane damage contributes to a positive feedback loop. The initial entry of a small amount of streptomycin into the cell is sufficient to cause some protein mistranslation. The resulting membrane damage then facilitates the rapid accumulation of more streptomycin inside the cell, amplifying the inhibition of protein synthesis and leading to concentration-dependent bacterial killing. drugbank.com This multi-faceted assault—disrupting the synthesis of essential proteins and compromising the physical barrier of the cell membrane—ultimately results in the bactericidal action of streptomycin. patsnap.comdrugbank.com

Formation of Unstable Ribosome-mRNA Complexes

The primary intracellular target of Streptomycin is the 30S subunit of the bacterial 70S ribosome. patsnap.comquora.com Specifically, it binds irreversibly to a precise region of the 16S ribosomal RNA (rRNA) within this subunit. patsnap.comchemicalbook.comwikipedia.org This binding event is a critical first step that disrupts the normal function of the ribosome in several ways.

One of the most significant consequences is the interference with the initiation of protein synthesis. patsnap.comquora.com Streptomycin hinders the proper binding of formyl-methionyl-tRNA (fMet-tRNA) to the 30S subunit, which is the essential first step in assembling the protein translation machinery. patsnap.comwikipedia.orgquora.com This disruption can lead to the premature termination of protein synthesis. wikipedia.org

Furthermore, Streptomycin binding induces conformational changes in the ribosome's decoding A-site. patsnap.comnih.gov This distortion causes the misreading of the messenger RNA (mRNA) codons. patsnap.comchemicalbook.combnl.gov The ribosome loses its ability to accurately select the correct aminoacyl-tRNA that matches the mRNA codon. nih.govbnl.gov X-ray crystallography studies have revealed that Streptomycin destabilizes the binding of the correct ("cognate") tRNA while simultaneously stabilizing the binding of incorrect ("near-cognate") tRNAs. nih.govbnl.gov This loss of fidelity results in the synthesis of aberrant, nonfunctional, or potentially toxic proteins with incorrect amino acid sequences. patsnap.combnl.gov The combination of blocked initiation and codon misreading leads to the formation of an unstable ribosomal-mRNA complex, ultimately halting effective protein production. wikipedia.orgquora.com

Permeabilization of Bacterial Cell Membranes

While the inhibition of protein synthesis is a key part of Streptomycin's action, its rapid bactericidal effect is largely attributed to subsequent damage to the bacterial cell membrane. chemicalbook.com This is not a direct interaction between the antibiotic and the membrane phospholipids. microbiologyresearch.org Instead, the permeabilization is an indirect consequence of the production of faulty proteins caused by mRNA misreading. chemicalbook.commicrobiologyresearch.orgdrugbank.com

Enhanced Antibiotic Uptake and Accumulation

The uptake of Streptomycin into bacterial cells is a multi-phase, energy-dependent process. drugbank.comresearchgate.net

Initial Ionic Binding: As a polycationic molecule, Streptomycin first binds electrostatically to negatively charged components on the bacterial cell surface, such as lipopolysaccharides in Gram-negative bacteria. drugbank.com

Energy-Dependent Phase I (EDP-I): Following the initial binding, a slow, energy-dependent transport of a limited amount of the antibiotic occurs across the cell membrane, driven by the proton-motive force. drugbank.comresearchgate.net This allows the first molecules of Streptomycin to reach their ribosomal targets and initiate protein mistranslation.

Energy-Dependent Phase II (EDP-II): The mistranslated proteins produced during EDP-I are inserted into the membrane, causing damage as described previously. drugbank.com This membrane permeabilization facilitates a much more rapid and extensive accumulation of Streptomycin inside the cell. drugbank.com This creates a positive feedback loop where initial uptake leads to membrane damage, which in turn dramatically enhances further antibiotic uptake, leading to amplified protein synthesis inhibition and cell damage. drugbank.com

PhaseDescriptionKey Characteristics
Initial Ionic BindingElectrostatic attraction of cationic Streptomycin to the negatively charged bacterial surface.- Rapid and reversible
  • Not energy-dependent
  • Energy-Dependent Phase I (EDP-I)Slow transport of Streptomycin across the cytoplasmic membrane.- Requires proton-motive force
  • Rate-limiting step
  • Allows initial ribosomal targeting
  • Energy-Dependent Phase II (EDP-II)Rapid, large-scale accumulation of Streptomycin following membrane damage.- Triggered by mistranslated proteins
  • Self-potentiating uptake
  • Leads to high intracellular concentrations
  • Mechanisms Leading to Bacterial Cell Demise

    The death of the bacterial cell is the cumulative result of the aforementioned molecular events. It is a multi-pronged attack that overwhelms the cell's ability to function and maintain homeostasis.

    The primary mechanisms include:

    Inhibition of Protein Synthesis: The initial binding to the ribosome halts the production of essential proteins required for all cellular processes. wikipedia.orgquora.com

    Production of Toxic Proteins: The misreading of mRNA leads to the accumulation of faulty, nonfunctional, and potentially toxic proteins that can disrupt various metabolic pathways. patsnap.combnl.gov

    Compromised Membrane Integrity: The insertion of these aberrant proteins into the cell membrane leads to a loss of its selective permeability. microbiologyresearch.orgdrugbank.com This causes the leakage of essential ions and metabolites, dissipation of the proton-motive force critical for energy production, and ultimately, the inability of the cell to maintain its internal environment, leading to lysis and death. microbiologyresearch.orgdrugbank.com

    Comparative Analysis of Bactericidal vs. Bacteriostatic Aminoglycosides

    Antibiotics are broadly classified based on their effect on microbial populations as either bactericidal (kill bacteria) or bacteriostatic (inhibit bacterial growth). droracle.aimicrobe-investigations.com This distinction can be quantified in vitro by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial inoculum. nih.gov An agent is generally considered bactericidal if the MBC/MIC ratio is ≤4. nih.gov

    PropertyBactericidal AgentsBacteriostatic Agents
    Primary Action Directly kill bacteria. droracle.aimicrobe-investigations.comInhibit bacterial growth and reproduction. droracle.aimicrobe-investigations.com
    Mechanism Examples Cell wall synthesis inhibition (e.g., Penicillins), DNA synthesis disruption (e.g., Fluoroquinolones). droracle.aimicrobe-investigations.comProtein synthesis inhibition (e.g., Tetracyclines, Macrolides), Folate synthesis inhibition (e.g., Sulfonamides). droracle.aimicrobe-investigations.com
    Clinical Context Often preferred for severe, life-threatening infections or in immunocompromised patients. droracle.aioup.comEffective in patients with intact immune systems, which can clear the inhibited bacteria. droracle.aimicrobe-investigations.com
    MBC/MIC Ratio Typically ≤4. nih.govTypically >4. nih.gov

    Aminoglycosides, including Streptomycin, occupy a unique position in this classification. Their primary mechanism—inhibition of protein synthesis by targeting the ribosome—is one shared by many classic bacteriostatic drugs like tetracyclines and macrolides. microbe-investigations.com However, unlike those agents, the downstream consequences of Streptomycin's action, specifically the production of faulty proteins that leads to irreversible and lethal membrane damage, confer a potent bactericidal activity. chemicalbook.comdrugbank.com Therefore, despite acting on the ribosome, aminoglycosides are clinically regarded and utilized as rapid bactericidal antibiotics. chemicalbook.comdroracle.aioup.com This contrasts with purely bacteriostatic agents, which halt proliferation but rely on the host's immune system to eradicate the bacteria. microbe-investigations.com

    Bacterial Resistance Mechanisms to Streptomycin

    Genetic Basis of Resistance

    Chromosomally acquired resistance to streptomycin (B1217042) is a well-documented phenomenon driven by specific genetic mutations. nih.gov These mutations serve to decrease the affinity of the ribosome for streptomycin, thereby rendering the antibiotic ineffective. The primary targets for these resistance-conferring mutations are the genes that encode components of the 30S ribosomal subunit, the direct binding site of streptomycin.

    Alterations within the ribosomal RNA (rRNA) itself can confer resistance to streptomycin. The 16S rRNA component of the 30S ribosomal subunit is a key player in the mechanism of streptomycin action and, consequently, in resistance.

    Mutations within the rrs gene, which codes for the 16S rRNA, are a known mechanism of streptomycin resistance. oup.com A significant number of these mutations are located in the highly conserved 530 loop region of the 16S rRNA. nih.govnih.gov This region is critical for the decoding of mRNA and is directly involved in the binding of streptomycin. Research has identified a functional pseudoknot structure within this 530 loop, formed by the interaction of residues 524-526 and 505-507, which is crucial for ribosome function. nih.gov Mutations in this area can disrupt the normal structure and function of the ribosome. For instance, a 524G→C mutation has been observed to severely distort the essential Watson-Crick interaction between nucleotides 524G and 507C. nih.govnih.gov Other identified mutations in the rrs gene associated with resistance include changes at nucleotide positions 514, 517, 848, and 906. nih.gov

    Table 1: Key Mutations in the rrs Gene Conferring Streptomycin Resistance
    Nucleotide PositionType of MutationAssociated RegionReference
    524G→C530 loop nih.govnih.gov
    514A→T/C530 loop nih.gov
    517C→T530 loop nih.gov
    848G→T912 region nih.gov
    906A→G912 region nih.gov

    The mutations in the 16S rRNA, particularly within the decoding region, directly impact the binding of streptomycin to the ribosome. nih.gov Alterations at universally conserved nucleotides, such as those in the A site of the 16S rRNA, can reduce the affinity of the ribosome for aminoglycoside antibiotics. nih.gov Mild perturbations in the pseudoknot structure of the 530 loop, for example, can lead to reduced affinity for streptomycin. nih.gov By altering the three-dimensional structure of the binding pocket, these mutations hinder the stable interaction required for the antibiotic to exert its inhibitory effect on protein synthesis.

    In addition to rRNA modifications, mutations in the genes encoding ribosomal proteins are a frequent cause of streptomycin resistance. The S12 protein, a component of the 30S subunit, is the most prominent example.

    Point mutations in the rpsL gene, which encodes the ribosomal protein S12, are a primary and frequently observed mechanism of high-level streptomycin resistance. nih.govnih.govnih.gov These mutations often occur at specific codons, with alterations at codons 43 and 88 being particularly common in resistant strains of various bacteria, including Mycobacterium tuberculosis and Yersinia pestis. nih.govplos.orgplos.org For example, a substitution of lysine (B10760008) to arginine at position 43 (K43R) has been demonstrated to be responsible for high-level resistance. plos.org Other mutations in the rpsL gene, such as those at codon 88, have also been associated with streptomycin resistance. plos.org

    Table 2: Common Mutations in the rpsL Gene and their Effect
    CodonAmino Acid ChangeResulting PhenotypeReference
    43Lysine → Arginine (K43R)High-level streptomycin resistance plos.org
    88Lysine → Arginine (K88R) or Glutamine (K88Q)Streptomycin resistance researchgate.net

    Mutations in the S12 protein induce conformational changes in the ribosome that are central to the mechanism of resistance. The S12 protein plays a crucial role in stabilizing the highly conserved pseudoknot structure of the 16S rRNA. mcmaster.ca Amino acid substitutions in the S12 protein can affect the higher-order structure of the 16S rRNA. mcmaster.ca This, in turn, disrupts the precise interactions between the 16S rRNA and streptomycin, effectively preventing the antibiotic from binding to its target. mcmaster.ca These structural alterations can also lead to hyperaccurate but slower ribosomes, a phenotype often associated with streptomycin resistance mutations in the rpsL gene. nih.gov

    Acquisition of Resistance Genes on Mobile Genetic Elements

    A primary driver for the rapid dissemination of streptomycin resistance is the horizontal gene transfer of resistance determinants, which are often located on mobile genetic elements like plasmids and transposons. oup.commdpi.com This allows for the swift spread of resistance not only between cells of the same species but also across different bacterial species. oup.com

    Plasmids are extrachromosomal DNA molecules that can replicate independently and are readily transferred between bacteria through conjugation. wikipedia.org They are significant vectors in the spread of antibiotic resistance genes, often carrying multiple resistance determinants, which contributes to multidrug resistance. wikipedia.orgmdpi.com The genetic information for streptomycin resistance is frequently plasmid-borne. nih.gov For instance, studies have identified specific plasmids responsible for conferring streptomycin resistance in various bacteria. In Listeria monocytogenes, a 54-kilobase plasmid has been shown to mediate resistance and can be transferred to other Listeria strains. nih.gov Similarly, in group D streptococci, plasmid-borne resistance to streptomycin is attributed to the production of the enzyme streptomycin adenylyltransferase. asm.org A variety of plasmid types, including IncP and IncQ plasmids, have been implicated in harboring and disseminating streptomycin resistance genes in diverse environments. oup.com

    Table 1: Examples of Plasmid-Mediated Streptomycin Resistance

    Plasmid/ElementAssociated Gene(s)Bacterial Host Example(s)Reference(s)
    54 kb PlasmidNot specifiedListeria monocytogenes nih.gov
    pMG1Smr (on Tn904)Pseudomonas aeruginosa nih.gov
    IncP Plasmidsant(3″), aph(3″), aph(6)-1dEnvironmental Bacteria oup.com
    IncQ Plasmids (e.g., RSF1010)aph(3″), aph(6)-1dPlant-pathogenic Bacteria oup.com
    R-PlasmidsStreptomycin adenylyltransferaseStreptococcus faecalis asm.org

    Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a cell's genome, such as from a plasmid to a chromosome or vice versa. frontiersin.org This mobility makes them highly effective in spreading resistance genes throughout bacterial populations. mdpi.com Several transposons have been identified that carry genes encoding resistance to streptomycin. For example, the transposon Tn904 has been shown to carry the streptomycin resistance (Smr) determinant in Pseudomonas aeruginosa. nih.gov Another well-studied example is Tn5, which confers streptomycin resistance in various Rhizobium species through a specific gene designated str. nih.gov The Tn3 family transposon, Tn5393, is noted for its frequent transposition and is responsible for the wide dissemination of streptomycin resistance genes, such as aph(3″) and aph(6)-1d, among environmental bacteria. oup.commdpi.com

    Table 2: Examples of Transposon-Associated Streptomycin Resistance Genes

    TransposonGene(s) CarriedBacterial Host Example(s)Reference(s)
    Tn904Smr determinantPseudomonas aeruginosa nih.gov
    Tn5strRhizobium spp. nih.gov
    Tn5393aph(3″), aph(6)-1dParacoccus pantotrophus, Environmental Bacteria oup.commdpi.com
    Tn7 familyaadA (within Class 2 integrons)Various frontiersin.org

    Biochemical Mechanisms of Resistance

    The most prevalent biochemical mechanism of resistance to streptomycin involves the enzymatic modification of the antibiotic molecule. nih.govfrontiersin.orgpatsnap.com Bacteria acquire genes that produce enzymes capable of covalently modifying the streptomycin molecule, thereby inactivating it. asm.org These modifications prevent the antibiotic from binding effectively to its target, the bacterial ribosome, rendering it ineffective. patsnap.comasm.org There are three main classes of aminoglycoside-modifying enzymes: phosphotransferases, adenylyltransferases (also known as nucleotidyltransferases), and acetyltransferases. nih.govfrontiersin.orgasm.org

    The modification of streptomycin is a highly effective resistance strategy. By adding a chemical group, such as a phosphate (B84403) or an adenylyl group, the enzyme alters the structure of the antibiotic. This structurally modified streptomycin has a greatly reduced affinity for its ribosomal binding site, which is necessary for its antibacterial action of inhibiting protein synthesis. nih.govmednexus.org

    Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, catalyze the transfer of a phosphate group, typically from ATP, to a hydroxyl group on the streptomycin molecule. nih.govasm.org This phosphorylation inactivates the antibiotic. nih.gov Several distinct APH enzymes that act on streptomycin have been identified. The APH(3'') and APH(6) families are particularly relevant to streptomycin resistance. oup.com For example, the enzyme APH(6)-Id has been characterized as a bona fide streptomycin phosphotransferase that confers resistance in E. coli. nih.gov The APH(3) family is widely distributed in both Gram-positive and Gram-negative bacteria and is known to inactivate streptomycin. asm.org In a study of clinical Enterobacteriaceae isolates, the aph(3″)-Ib gene was found in over 65% of the isolates, correlating with high rates of phenotypic resistance to streptomycin. nih.gov

    Table 3: Selected Aminoglycoside Phosphotransferases (APH) Conferring Streptomycin Resistance

    Enzyme FamilyGene Example(s)MechanismFound InReference(s)
    APH(6)aph(6)-Id, aph(6)-Ia, aph(6)-IbPhosphorylation of the 6-hydroxyl groupE. coli, Streptomyces spp. oup.comnih.gov
    APH(3'')aph(3'')-IbPhosphorylation of the 3''-hydroxyl groupEnterobacteriaceae oup.comnih.gov
    APH(5)aph(5)Phosphorylation of the 5-hydroxyl groupBacillus subtilis nih.gov

    Aminoglycoside adenylyltransferases (AADs), also referred to as aminoglycoside nucleotidyltransferases (ANTs), inactivate streptomycin by catalyzing the transfer of an adenosine (B11128) monophosphate (AMP) group from ATP to a hydroxyl group on the antibiotic. nih.govasm.org This process of adenylylation or nucleotidylation prevents the drug from binding to the ribosome. asm.org The gene ant(3″) (also known as aadA) is one of the most commonly found streptomycin-modifying genes on mobile genetic elements, particularly on plasmids and within integrons. oup.comfrontiersin.org In group D streptococci, plasmid-mediated streptomycin resistance is due to the production of streptomycin adenylyltransferase. asm.org A study on Elizabethkingia meningoseptica also characterized an aminoglycoside-6-adenyl transferase, ANT(6), associated with streptomycin resistance. nih.gov The ant(3″)-Ia gene is frequently detected in streptomycin-resistant clinical isolates. nih.gov

    Table 4: Selected Aminoglycoside Adenylyltransferases (AAD/ANT) Conferring Streptomycin Resistance

    Enzyme FamilyGene Example(s)MechanismFound InReference(s)
    ANT(3'') / AAD(3'')ant(3'')-Ia (aadA)Adenylylation of the 3''-hydroxyl groupEnterobacteriaceae, various environmental bacteria oup.comfrontiersin.orgnih.gov
    ANT(6) / AAD(6)ant(6)Adenylylation of the 6-hydroxyl groupElizabethkingia meningoseptica nih.gov

    Enzymatic Modification of Streptomycin

    Inactivation Pathways and Modified Derivatives

    The most prevalent mechanism of acquired resistance to streptomycin involves the enzymatic modification of the antibiotic molecule by a group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). mdpi.com These enzymes catalyze chemical alterations to the streptomycin molecule, which prevent it from effectively binding to its ribosomal target. researchgate.net Genes encoding AMEs are frequently located on mobile genetic elements, facilitating their rapid spread among bacterial populations. mdpi.comresearchgate.net

    The primary AMEs that inactivate streptomycin are phosphotransferases and nucleotidyltransferases (also known as adenylyltransferases). mdpi.com

    Phosphorylation: Aminoglycoside phosphotransferases (APHs) transfer a phosphate group from ATP to a hydroxyl group on the streptomycin molecule. mdpi.com Two key enzymes in this class are APH(3") and APH(6). The genes strA and strB, often found linked, encode an aminoglycoside-3"-phosphotransferase and an aminoglycoside-6-phosphotransferase, respectively. nih.gov The APH(6) class of enzymes, for instance, catalyzes the transfer of the gamma-phosphate group of ATP to the 6-hydroxyl position of the streptidine (B14820) ring of streptomycin, thereby inactivating it. cellmolbiol.orgcellmolbiol.org

    Adenylylation: Aminoglycoside nucleotidyltransferases (ANTs) transfer an adenylyl group (AMP) from ATP to a hydroxyl group on the antibiotic. mdpi.com The ANT(3")(9) enzyme modifies both streptomycin and spectinomycin, while the ANT(6) enzyme is specific to streptomycin. mdpi.com

    These modifications result in streptomycin derivatives that have a greatly reduced affinity for the 30S ribosomal subunit, rendering the antibiotic ineffective. researchgate.net

    Enzyme ClassSpecific Enzyme (Gene)Modification TypeSite of Action on Streptomycin
    Phosphotransferase (APH)APH(3") (strA)Phosphorylation3"-hydroxyl group
    Phosphotransferase (APH)APH(6) (strB)Phosphorylation6-hydroxyl group of the streptidine ring
    Nucleotidyltransferase (ANT)ANT(3")(9)Adenylylation3"-hydroxyl group
    Nucleotidyltransferase (ANT)ANT(6)Adenylylation6-hydroxyl group

    Efflux Pump Systems in Bacterial Resistance

    Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics like streptomycin, from the cell's interior. asm.orgnih.gov This mechanism prevents the antibiotic from reaching a sufficiently high intracellular concentration to inhibit protein synthesis. In Gram-negative bacteria, these pumps are often complex, multi-component systems that span both the inner and outer membranes. nih.gov

    Several superfamilies of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being particularly significant in the multidrug resistance of clinical isolates. asm.orgnih.gov

    Efflux Pump SuperfamilyExamples in Gram-Negative BacteriaGeneral Substrates
    Resistance-Nodulation-Division (RND)AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa)Multiple antibiotics (including aminoglycosides), dyes, detergents, bile salts nih.govoup.com
    Major Facilitator Superfamily (MFS)NorA (S. aureus), EmrB (E. coli)Tetracyclines, fluoroquinolones, various toxic compounds nih.govresearchgate.net
    ATP-Binding Cassette (ABC)MsbA (E. coli)Lipopolysaccharides, various drugs nih.govnih.gov
    Small Multidrug Resistance (SMR)EmrE (E. coli)Quaternary ammonium (B1175870) compounds, ethidium (B1194527) bromide nih.gov
    Multidrug and Toxic Compound Extrusion (MATE)NorM (V. parahaemolyticus)Fluoroquinolones, aminoglycosides, dyes nih.gov

    While many efflux pumps contribute to broad, low-level resistance, their overexpression, often due to mutations in regulatory genes, can lead to clinically significant resistance levels. oup.com Furthermore, efflux pumps can act synergistically with other resistance mechanisms, such as enzymatic inactivation and reduced permeability, to confer high levels of resistance. asm.org For example, in Pseudomonas aeruginosa, the MexAB-OprM pump has been shown to play a role in resistance to aminoglycosides like tobramycin (B1681333) and gentamicin, which are structurally related to streptomycin. nih.gov

    Cellular Impermeability as a Resistance Strategy

    Reducing the influx of streptomycin is another effective resistance strategy, primarily employed by Gram-negative bacteria. The outer membrane of these bacteria provides a natural, selective barrier against the entry of many substances, including antibiotics. asm.org The primary gateways for hydrophilic molecules like streptomycin to cross this barrier are channel-forming proteins called porins. nih.govbiorxiv.org

    Bacteria can achieve resistance by modifying their porins in several ways:

    Reduced Expression: Decreasing the number of porin channels in the outer membrane limits the rate at which streptomycin can enter the cell.

    Porin Mutation: Alterations in the amino acid sequence of a porin can change the size, charge, or structure of the channel, thereby restricting the passage of streptomycin. nih.govbiorxiv.org

    Studies in Escherichia coli have shown that mutations in the genes encoding major porins, such as OmpF and OmpC, can lead to increased resistance to streptomycin. frontiersin.orgresearchgate.net A defective OmpF porin, for instance, can result in resistance to several classes of antibiotics. frontiersin.org This mechanism of reduced uptake is particularly effective when combined with the action of efflux pumps, as the slower influx of the antibiotic allows the pumps to more efficiently expel the molecules that do manage to enter. asm.org

    Evolution and Propagation of Streptomycin Resistance in Microbial Populations

    The emergence and spread of streptomycin resistance are driven by evolutionary processes, including the acquisition of new genetic material and the selection of advantageous mutations.

    Horizontal Gene Transfer and Dissemination Dynamics

    Horizontal gene transfer (HGT) is a primary driver in the rapid and widespread dissemination of antibiotic resistance genes. nih.gov Unlike vertical gene transfer (from parent to offspring), HGT allows for the exchange of genetic material between different bacteria, even across species and genera. bioguardlabs.com The genes encoding streptomycin-inactivating enzymes, such as the strA-strB pair, are frequently located on mobile genetic elements (MGEs) like plasmids and transposons, making them readily transferable. mdpi.comnih.gov

    The main mechanisms of HGT include:

    Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. Plasmid-mediated conjugation is considered a highly prevalent method for HGT in nature. bioguardlabs.com

    Transformation: The uptake and incorporation of free DNA from the environment. bioguardlabs.com

    Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). bioguardlabs.com

    The linked strA-strB genes have been found distributed worldwide in at least 17 genera of Gram-negative bacteria. nih.gov In isolates from plants, these genes are often carried on the Tn3-type transposon Tn5393, which is itself borne on conjugative plasmids. nih.gov In human and animal isolates, strA-strB are frequently found on broad-host-range plasmids. nih.gov This wide distribution across different environments suggests that gene transfer events between human, animal, and plant-associated bacteria have occurred, highlighting the global dynamics of resistance dissemination. nih.govnih.gov

    Fitness Costs and Compensatory Mutations in Resistant Strains

    The acquisition of antibiotic resistance is not always a net benefit for a bacterium in the absence of the antibiotic. Resistance-conferring mutations can disrupt essential cellular processes, leading to a "fitness cost." nih.govnih.gov A common mechanism for high-level streptomycin resistance is a mutation in the rpsL gene, which encodes the ribosomal protein S12. oup.com While this alteration prevents streptomycin from binding, it can also reduce the efficiency and accuracy of protein synthesis, resulting in slower growth rates. oup.comuzh.ch

    This fitness cost is often environment-dependent. For example, rpsL mutants that grow slower than the wild type in rich media may surprisingly grow faster in media with poorer carbon sources. nih.govnih.gov This is because the mutation can prevent the induction of the stress-inducible sigma factor RpoS, which under normal conditions retards growth on poor carbon sources. nih.govresearchgate.net

    To counteract the deleterious effects of resistance mutations, bacteria can acquire secondary, "compensatory" mutations. oup.com These mutations occur in different genes and act to restore the fitness of the resistant strain without reversing the resistance itself. nih.govoup.com For rpsL mutants, compensatory mutations can occur in other ribosomal protein genes, which restore the efficacy of translation to near wild-type levels. oup.com The evolution of these compensated strains is significant because they are highly resistant yet suffer little to no fitness cost, allowing them to persist in a population even after the antibiotic pressure is removed. oup.comoup.com

    Laboratory Models of Resistance Development and Selection Pressure

    Adaptive laboratory evolution (ALE) experiments are powerful tools for studying the dynamics of resistance development in real-time. mdpi.com In these models, bacterial populations are cultured for many generations under controlled conditions with gradually increasing concentrations of an antibiotic, such as streptomycin. mdpi.comnih.gov This sustained selection pressure allows researchers to observe the evolutionary trajectory from sensitivity to resistance.

    Common ALE methodologies include:

    Serial Transfer Cultures: A portion of a bacterial culture is regularly transferred to a fresh medium containing the antibiotic, often with escalating concentrations over time. mdpi.com

    Chemostats: A continuous culture system where fresh medium is constantly added and culture liquid is removed. This allows for long-term evolution under stable conditions. nih.gov A novel chemostat method has been used to observe E. coli evolving resistance while the concentration of streptomycin was constantly increasing. nih.gov

    These experiments have demonstrated that under increasing streptomycin pressure, resistant mutants can be selected and rise to high frequency within a relatively short period, such as 96 hours. nih.gov Genetic sequencing of the evolved resistant strains frequently reveals mutations in the rpsL gene, confirming its central role in high-level resistance. nih.govnih.gov Such laboratory models provide invaluable insights into the speed of resistance evolution, the types of mutations selected, and the population dynamics during the transition from a sensitive to a resistant population. nih.govresearchgate.net

    Phenotypic Tolerance and Persister Cell Formation

    Phenotypic tolerance is a phenomenon where a subpopulation of genetically susceptible bacteria transiently endures lethal concentrations of an antibiotic without undergoing any genetic changes. nih.gov This is distinct from antibiotic resistance, which involves heritable genetic mutations that allow bacteria to grow in the presence of an antibiotic. nih.gov A key manifestation of phenotypic tolerance is the formation of persister cells. These are dormant, metabolically inactive variants within a bacterial population that are not effectively killed by antibiotics like streptomycin, which target active cellular processes. nih.govresearchgate.net

    Persister cells are a significant challenge in treating bacterial infections as they can survive antibiotic therapy and may contribute to the relapse of the infection once the treatment course is completed. nih.govfrontierspartnerships.org Their formation is not a result of mutation but rather a transient switch to a dormant state, often triggered by stress conditions such as nutrient limitation or exposure to the antibiotic itself. nih.govfrontierspartnerships.org When growing bacteria are exposed to bactericidal antibiotics, the rate of cell death often decreases over time, and a fraction of the population survives; this is a hallmark of phenotypic tolerance. nih.gov

    The primary mechanism enabling persister cells to survive antibiotics like streptomycin is their reduced metabolic activity. nih.govresearchgate.net Streptomycin acts by inhibiting protein synthesis, an active process. nih.gov In dormant persister cells, where translation is minimal, the target for streptomycin is essentially absent or inactive, rendering the antibiotic ineffective. nih.govresearchgate.net

    Several cellular mechanisms are implicated in the formation of persister cells, including:

    Toxin-Antitoxin (TA) Systems: These genetic modules can induce a state of dormancy. The toxin component, when not neutralized by its labile antitoxin, can disrupt essential cellular processes like translation, leading to a shutdown of metabolic activity and entry into the persister state. nih.govfrontierspartnerships.org

    Reduced ATP Levels: A decrease in cellular energy, specifically ATP levels, is strongly associated with persister formation. nih.govresearchgate.net Lower ATP diminishes the activity of cellular processes that antibiotics corrupt, thereby leading to tolerance. researchgate.net For example, the TisB/IstR-1 TA system in E. coli can decrease the proton motive force and ATP levels, inducing dormancy and persistence against antibiotics including streptomycin. nih.gov

    Stress Responses: General stress response pathways in bacteria can trigger the formation of persisters. nih.govfrontierspartnerships.org For instance, the induction of aggresomes by stressors like streptomycin can promote the cell's entry into a dormant state. nih.gov

    Research has demonstrated the formation of persister cells in various bacterial species upon exposure to streptomycin. A characteristic biphasic killing curve is often observed, where an initial rapid killing of the susceptible population is followed by a much slower decline, representing the killing of the persister cell subpopulation. nih.govfrontiersin.org

    A study on Erwinia amylovora, the causative agent of fire blight, investigated the induction of persister cells by streptomycin. The findings showed that after exposure to the antibiotic, a subpopulation of cells entered a persister state, which was maintained for up to 12 hours. nih.govfrontiersin.org These cells could resume growth once the streptomycin was removed. nih.govfrontiersin.org The research also highlighted that nutrient-deficient conditions could prolong the persister state for up to 24 hours, suggesting an interplay between environmental stress and antibiotic tolerance. nih.govfrontiersin.org It was also noted that persister cells could co-exist with a Viable But Non-Culturable (VBNC) state, another survival strategy employed by bacteria. nih.govfrontiersin.org

    Bacterial StrainConditionObservationDuration of PersistenceCitation
    Erwinia amylovoraCulture in liquid medium with streptomycinBiphasic kill curve observed4-8 hours nih.govfrontiersin.org
    Erwinia amylovoraPost-streptomycin removalMaintained persister state based on CFU countsUp to 12 hours nih.govfrontiersin.org
    Erwinia amylovoraCulture in distilled water (low nutrient) with streptomycinProlonged persister cell stateUp to 24 hours nih.govfrontiersin.org

    Table 1: Research Findings on Streptomycin-Induced Persister Cell Formation in Erwinia amylovora.

    In experiments with Escherichia coli CAB1, exposure to streptomycin also resulted in the survival of a subpopulation of cells. nih.gov While the majority of the bacterial population was killed within the first few hours, a significant number of viable cells remained even after 24 hours of exposure, demonstrating phenotypic tolerance. nih.gov These surviving cells were found to be genetically susceptible to the antibiotic, confirming they were tolerant phenotypes rather than resistant mutants. nih.gov

    Time of ExposureAntibioticInitial Viable Bacteria (CFU/ml)Viable Bacteria at 24h (CFU/ml)Citation
    24 hoursStreptomycin (24 µg/ml)~107101 - 109 (in 2 of 10 cultures) nih.gov

    Table 2: Viable Cell Density of E. coli CAB1 After Exposure to Streptomycin.

    Biosynthesis and Genetic Regulation of Streptomycin

    Biosynthetic Pathways of Streptomycin (B1217042) in Streptomyces griseus

    The biosynthesis of streptomycin is a branched pathway where the three main components—streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine—are synthesized independently from D-glucose before their final assembly. kegg.jpgenome.jp The entire process is estimated to involve approximately 28 enzymatic reactions. chemicalbook.com

    The primary precursor for all three components of the streptomycin molecule is D-glucose. kegg.jpgenome.jpslideshare.net Through various metabolic pathways, D-glucose is converted into the necessary intermediates for the formation of the streptidine, streptose, and N-methyl-L-glucosamine moieties. One of the key early intermediates derived from glucose is myo-inositol, which serves as a crucial building block for the streptidine ring. kegg.jpgenome.jpnih.gov The presence of myo-inositol in the culture medium of S. griseus has been shown to increase the yield of streptomycin, providing evidence for its role as a precursor. nih.gov

    The formation of the streptidine moiety is a multi-step process that begins with myo-inositol. kegg.jpgenome.jp The pathway involves a series of oxidation, transamination, phosphorylation, and transamidination reactions. Myo-inositol is first oxidized and then transaminated to produce scyllo-inosamine. kegg.jpgenome.jp This intermediate is then phosphorylated. Following phosphorylation, the compound undergoes two separate transamidination reactions, with arginine serving as the donor of the guanidino groups. kegg.jpgenome.jp These steps are repeated at two different positions on the ring structure to form the final diguanidinated streptidine moiety. kegg.jpgenome.jp Studies with idiotrophic mutants of S. griseus have helped to elucidate this pathway by identifying mutants blocked at various stages, such as the initial transamination step. oup.com

    The streptose moiety, a branched-chain 6-deoxyhexose, is also synthesized from D-glucose. kegg.jpnih.govresearchgate.net This part of the pathway proceeds via a dTDP-glucose intermediate. kegg.jp Isotope labeling studies have demonstrated that the conversion of glucose to streptose involves a complex intramolecular rearrangement. nih.govresearchgate.net Specifically, research suggests that the C-3' branch carbon atom of L-streptose originates from the C-3 of D-glucose. nih.gov This transformation likely involves a 6-deoxy-4-oxyhexose derivative. nih.gov

    The three independently synthesized components—streptidine-6-phosphate, dTDP-dihydrostreptose, and N-methyl-L-glucosamine—are brought together in a stepwise manner. uniprot.org The assembly begins with the glycosidic linkage of dTDP-L-dihydrostreptose to streptidine 6-phosphate, a reaction catalyzed by a dihydrostreptosyltransferase, to form dihydrostreptosyl streptidine 6-phosphate. nih.gov Subsequently, N-methyl-L-glucosamine is added to this intermediate, leading to the formation of dihydrostreptomycin (B1670612) 6-phosphate. uniprot.orgnih.gov The final step in the biosynthesis is the removal of the phosphate (B84403) group from this intermediate by a phosphatase (encoded by the strK gene), yielding the biologically active streptomycin molecule. uniprot.orgnih.gov

    The biosynthesis of streptomycin is catalyzed by a series of specific enzymes encoded by the streptomycin (str) gene cluster. These enzymes perform the various reactions required for the formation and modification of the three moieties and their final assembly.

    Enzyme/ProteinGeneFunction in Biosynthesis
    AmidinotransferasestrB1Catalyzes the transfer of a guanidino group to the streptidine precursor. nih.govoup.com
    Hexose nucleotidylating enzyme (putative)strDBelieved to be involved in the synthesis of the streptose moiety. nih.gov
    L-glutamine:scyllo-inosose aminotransferasestsCInvolved in the transamination step in the streptidine pathway. genome.jp
    PhosphatasestrKRemoves the phosphate group from streptomycin-6-phosphate in the final activation step. uniprot.orgnih.gov
    DihydrostreptosyltransferaseNot specifiedTransfers the dihydrostreptose (B1196812) moiety to streptidine 6-phosphate. nih.gov

    Molecular Genetics of Streptomycin Production

    The production of streptomycin in S. griseus is controlled by a cluster of more than 25 genes. asm.orgasm.org This gene cluster contains not only the structural genes encoding the biosynthetic enzymes but also genes responsible for regulation, resistance, and transport. asm.orgasm.org

    The expression of the streptomycin biosynthetic genes is tightly regulated. nih.gov A key regulatory gene within the cluster is strR, which acts as a pathway-specific transcriptional activator. nih.govoup.com The expression of strR itself is controlled by a complex regulatory cascade.

    A crucial element in this cascade is a small, hormone-like signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone). asm.orgfrontiersin.orgasm.org When the concentration of A-factor reaches a critical threshold in a growth-dependent manner, it binds to its receptor protein, ArpA. frontiersin.orgasm.org This binding event causes ArpA to dissociate from the promoter of another regulatory gene, adpA, allowing its expression. The AdpA protein then activates the transcription of strR, which in turn switches on the expression of the other str biosynthetic genes, initiating streptomycin production. frontiersin.org This intricate regulatory network ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle. The genes within the cluster are organized into several, sometimes overlapping, transcriptional units, suggesting a need for highly coordinated expression. nih.govthepharmajournal.com

    Organization and Structure of Biosynthetic Gene Clusters (str genes)

    The genetic blueprint for streptomycin biosynthesis is encoded within a cluster of genes, collectively known as the str gene cluster. In the well-studied producer Streptomyces griseus, this cluster spans approximately 32.6 kilobases (kb) and contains at least 25-27 distinct genes. nih.govthepharmajournal.com These genes are responsible for the synthesis of the three moieties of the streptomycin molecule—streptidine, streptose, and N-methyl-L-glucosamine—as well as for regulation and self-resistance. kegg.jp

    The organization of the str gene cluster in S. griseus is compact, with genes often arranged in operons, suggesting a need for coordinated expression. thepharmajournal.comresearchgate.net Key genes within this cluster include those for the biosynthesis of the streptidine ring (e.g., strS, strI), the streptose moiety (e.g., strD, strE, strM), and the N-methyl-L-glucosamine moiety. kegg.jpnih.gov Additionally, the cluster houses crucial regulatory and resistance genes. A pivotal regulatory gene is strR, which encodes a pathway-specific transcriptional activator. researchgate.netnih.gov For self-protection, the cluster contains the aphD gene, which encodes a streptomycin phosphotransferase, an enzyme that inactivates the antibiotic. nih.govresearchgate.net

    The arrangement of these genes is not random; for instance, the resistance gene (aphD) is located in close proximity to the regulatory gene (strR). researchgate.net This organization ensures that the organism can protect itself as soon as the antibiotic is produced.

    GenePutative FunctionRole in Streptomycin Biosynthesis
    strR Transcriptional RegulatorPathway-specific activator controlling the expression of other str genes. researchgate.netnih.gov
    aphD Streptomycin PhosphotransferaseConfers self-resistance by inactivating streptomycin. researchgate.net
    strB1 AmidinotransferaseInvolved in the biosynthesis of the streptidine moiety. nih.gov
    strD Hexose Nucleotidylating EnzymeBelieved to participate in the synthesis of the streptose moiety. researchgate.net
    strS Regulatory ElementAdditional regulatory gene within the cluster. nih.gov

    Comparative Genomics of str Gene Clusters in Streptomycetes

    Comparative genomic analyses of different Streptomyces species have provided significant insights into the evolution and diversity of the streptomycin biosynthetic gene cluster. nih.gov While the core biosynthetic pathway is conserved, the structure and sequence of the str gene cluster can show considerable divergence between different streptomycin-producing species, such as S. griseus and S. glaucescens. thepharmajournal.comnih.gov

    Studies have revealed differences in both the macro- and microstructure of the clusters. The gene order can vary, and the sequence identity of homologous genes between these species can range from over 80% to less than 60%. thepharmajournal.comnih.gov This genetic variability highlights the dynamic nature of secondary metabolite gene clusters.

    Pan-genomic studies of the Streptomyces genus indicate that while a core genome of essential genes is shared among species, a large accessory genome, which includes many secondary metabolite biosynthetic gene clusters, contributes to the vast chemical diversity of these bacteria. frontiersin.orgjmb.or.kr The str gene cluster is part of this accessory genome, and its presence or absence, as well as its specific configuration, can differ even among closely related strains. nih.govnih.gov Evidence suggests that horizontal gene transfer has played a role in the dissemination of the str gene cluster among soil-dwelling streptomycetes, allowing for the acquisition of streptomycin production capability by diverse strains. nih.gov Some soil isolates have been found to possess only partial str clusters, indicating ongoing evolutionary processes and potential gene transfer events. nih.gov

    Transcriptional Regulation of Biosynthetic Genes

    The expression of the streptomycin biosynthetic genes is tightly controlled at the transcriptional level to ensure that production occurs at the appropriate time in the bacterial life cycle, typically during the stationary phase. This regulation involves a hierarchical cascade of regulatory proteins.

    The key pathway-specific transcriptional activator for the entire str gene cluster is StrR. nih.gov The strR gene product is a DNA-binding protein that activates the transcription of at least nine transcriptional units within the cluster, including the operon containing the resistance gene aphD. nih.gov The expression of strR itself is under the control of a higher-level pleiotropic regulator called AdpA. nih.govnih.gov AdpA binds to specific sites in the promoter region of strR, an action that is essential for the full transcriptional activation of strR. nih.gov

    This hierarchical control ensures that the entire set of biosynthetic and resistance genes is switched on in a coordinated manner. The regulation is not solely dependent on a single activator; other regulatory elements, such as the gene strS and the presence of rare TTA codons in the N-terminal regions of some reading frames, also contribute to the fine-tuning of gene expression. nih.gov

    RegulatorTypeTargetFunction
    StrR Pathway-Specific Transcriptional ActivatorMultiple promoters within the str gene cluster. nih.govDirectly activates transcription of the entire streptomycin biosynthesis and resistance pathway. nih.gov
    AdpA Pleiotropic Transcriptional ActivatorstrR promoter. nih.govActivates the expression of StrR, linking streptomycin production to broader cellular differentiation processes. nih.gov

    Signal Transduction Pathways Governing Streptomycin Production

    The initiation of streptomycin biosynthesis is not an isolated event but is governed by complex signal transduction pathways that sense the physiological state of the cell and environmental cues. The most well-characterized pathway is the A-factor regulatory cascade in S. griseus. nih.govasm.org

    This cascade begins with A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), a small, hormone-like signaling molecule or autoregulator. nih.govasm.org A-factor is produced by the bacterium, and as the cell population density increases, its concentration reaches a critical threshold. At this point, A-factor binds to its specific cytoplasmic receptor protein, ArpA. nih.gov

    The A-factor-ArpA complex then dissociates from the promoter of the adpA gene, lifting the repression of adpA transcription. nih.gov The resulting increase in the AdpA protein then leads to the transcriptional activation of the pathway-specific activator gene, strR, as described in the previous section. nih.gov This cascade—from the A-factor signal to the activation of the str gene cluster via ArpA, AdpA, and StrR—is a classic example of how extracellular signals are transduced to control antibiotic production. nih.gov

    Self-Resistance Mechanisms in Streptomycin-Producing Organisms

    To avoid suicide, streptomycin-producing organisms have evolved sophisticated self-resistance mechanisms. researchgate.net These mechanisms are often encoded by genes located within the biosynthetic gene cluster itself, ensuring they are co-regulated with antibiotic production. nih.gov

    The primary mechanism of self-resistance in streptomycin producers is the enzymatic inactivation of the antibiotic. The str gene cluster contains the gene aphD (strA), which encodes a streptomycin-6-phosphotransferase. nih.govresearchgate.net This enzyme catalyzes the phosphorylation of the streptomycin molecule, rendering it unable to bind to its ribosomal target and thus inactive. nih.gov The transcription of aphD is controlled by the StrR activator, ensuring that the resistance protein is present when streptomycin is synthesized. researchgate.netnih.gov

    In addition to enzymatic modification, other general resistance strategies employed by Streptomyces species that may contribute to protection include:

    Efflux pumps : These are membrane proteins that actively transport the antibiotic out of the cell, keeping intracellular concentrations below toxic levels. researchgate.netnih.gov

    Target modification : This involves alterations in the cellular target of the antibiotic. For streptomycin, the target is the ribosomal protein S12. Some producing organisms may possess a modified version of the S12 protein that has a reduced affinity for the antibiotic. asm.orgresearchgate.net

    Antibiotic sequestration : Specific proteins can bind to and sequester the antibiotic, keeping it in an inactive state within the cell. nih.gov

    These mechanisms work in concert to provide robust protection for the organism against its own potent chemical weapon. researchgate.netnih.gov

    Advanced Analytical Methodologies for Streptomycin Research

    Chromatographic Techniques for Separation and Quantification

    Chromatographic techniques are pivotal in the isolation and measurement of streptomycin (B1217042) and its related compounds from complex matrices. The selection of a specific method is contingent on the research objectives, required sensitivity, and the nature of the sample being analyzed.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a cornerstone technique for the analysis of streptomycin. Its versatility allows for various modes of separation, enabling researchers to tailor methods to their specific analytical needs.

    Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of streptomycin. Due to streptomycin's polar nature, its retention on traditional non-polar stationary phases like C18 can be challenging. Method development often involves careful optimization of mobile phase composition to achieve adequate retention and resolution.

    A common approach involves using aqueous mobile phases with organic modifiers such as acetonitrile (B52724) or methanol. idosi.org To enhance retention and improve peak shape, additives like acids (e.g., trifluoroacetic acid or acetic acid) are often incorporated into the mobile phase. mtc-usa.com The separation of streptomycin from its derivatives and impurities is a key application of RP-HPLC. For instance, a study successfully separated streptomycin from three of its synthesized azo derivatives, with the standard streptomycin eluting at a retention time of 5.352 minutes, while the derivatives appeared at 2.102, 6.19, and 7.695 minutes, respectively. jpmsonline.comresearchgate.net

    Table 1: Examples of Reverse-Phase HPLC Methods for Streptomycin Analysis

    Column Mobile Phase Flow Rate (mL/min) Detection Retention Time (min) Analyte(s)
    Nucludar C18-DB 80% H₂O with 0.1% acetic acid + 20% Acetonitrile (v/v), pH 4.5 1.1 UV-Vis at 260 nm 5.352 Streptomycin and its derivatives jpmsonline.com
    C18 Methanol and Buffer (Orthophosphoric acid + Triethylamine) (40:60) 1.0 UV-Vis at 240 nm 2.62-2.63 Streptomycin Sulphate idosi.org
    Cogent Diamond Hydride™ A: DI Water / 0.1% Trifluoroacetic Acid; B: Acetonitrile / 0.1% Trifluoroacetic Acid (Gradient) 1.0 UV at 205 nm Not specified Streptomycin and impurities mtc-usa.com
    Newcrom R1 Acetonitrile, Water, and Phosphoric Acid Not specified Not specified Not specified Streptomycin B sielc.com

    To overcome the challenge of retaining highly polar compounds like streptomycin on reverse-phase columns, ion-pair chromatography is frequently employed. This technique introduces an ion-pairing reagent into the mobile phase. This reagent, typically a large counter-ion, forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.

    Sodium alkyl sulfonates, such as sodium octanesulfonate, are common ion-pairing reagents for the analysis of basic compounds like streptomycin. researchgate.net The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be carefully controlled to achieve optimal separation. One method utilized a mobile phase containing 1.5 g/L of sodium octanesulfonate along with sodium sulfate, acetonitrile, and a phosphate (B84403) buffer to separate streptomycin from related substances like streptidine (B14820) and dihydrostreptomycin (B1670612). researchgate.net Another approach used heptafluorobutyric acid (HFBA) as an ion-pairing agent for the analysis of streptomycin and dihydrostreptomycin in meat samples. nih.gov

    Table 2: Applications of Ion-Pair Chromatography for Streptomycin Analysis

    Column Ion-Pair Reagent Mobile Phase Composition Flow Rate (mL/min) Detection
    Supelcosil LC-ABZ Sodium octanesulfonate (1.5 g/L) 14 g/L Sodium sulfate, 50 mL/L Acetonitrile, 50 mL/L 0.2 M Phosphate buffer (pH 3.0) Not specified UV at 205 nm researchgate.net
    TSK-gel Super ODS Heptafluoro-n-butyric acid (HFBA) (5 mmol/L) HFBA-acetonitrile (88:12) 0.18 ESI-MS nih.gov
    C18 Sodium octanesulfonate (1 g/L) Acetonitrile and 25 mM Sodium tetraborate (B1243019) (pH 9.0) Not specified UV mdpi.com

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective tool for the analysis of streptomycin in complex research samples. This technique is particularly valuable for trace-level quantification and unambiguous identification.

    Developing a robust LC-MS/MS method for streptomycin requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Sample preparation is a critical first step to remove interfering matrix components. A simple protein precipitation with trichloroacetic acid has been used for milk samples. algimed.com For honey, a solid-phase extraction (SPE) clean-up step is often employed. sciex.com

    The choice of chromatographic column and mobile phase is crucial for achieving good separation and compatibility with the mass spectrometer's ion source. While ion-pairing reagents can be used, they are sometimes avoided as they can cause ion suppression in the electrospray ionization (ESI) source. waters.com Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a viable alternative, using polar stationary phases and a high organic content mobile phase, which can enhance ESI sensitivity. waters.com

    LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode is the gold standard for the quantification of streptomycin. This technique involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This high degree of selectivity minimizes interference from other compounds in the sample. For streptomycin, the precursor ion is m/z 582.3, and common product ions for quantification and confirmation are m/z 246.2 and m/z 263.4, respectively. sciex.com

    For qualitative analysis and confirmation of the analyte's identity, at least two MRM transitions are typically monitored. The ratio of the signals from these two transitions should remain constant between the sample and a known standard, providing a high level of confidence in the identification. waters.com Dihydrostreptomycin, a closely related compound, is often used as an internal standard to improve the accuracy and precision of quantification. waters.comsciex.com

    Table 3: Exemplary LC-MS/MS Parameters for Streptomycin and Dihydrostreptomycin Analysis

    Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z (Quantifier) Product Ion (Q3) m/z (Qualifier) Collision Energy (eV)
    Streptomycin 582.3 246.2 263.4 Not specified sciex.com
    Dihydrostreptomycin 584.3 263.1 246.2 Not specified sciex.com
    Streptomycin 582 263 246 Not specified
    Dihydrostreptomycin 584 263 Not specified Not specified
    Streptomycin 582 280 (Quantification) 171 (Confirmation) Not specified waters.com
    Dihydrostreptomycin 584 263 (Quantification) 407 (Confirmation) Not specified waters.com

    High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

    High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of aminoglycosides like streptomycin, which lack a strong chromophore for UV detection. lcms.czjasco.hu The technique leverages the weakly acidic nature of carbohydrates and related compounds for separation on strong anion-exchange columns under high pH conditions. thermofisher.com

    The separation mechanism for streptomycin A and its impurities is achieved on an anion-exchange column, such as the Dionex CarboPac PA1, using an isocratic sodium hydroxide (B78521) eluent. lcms.cz The retention is highly dependent on the eluent concentration; for instance, minor changes in sodium hydroxide concentration between 50 and 77 mM can produce significant shifts in retention times. lcms.cz

    Detection is accomplished via Pulsed Amperometric Detection (PAD), which is ideal for the direct electrochemical detection of compounds that can be oxidized at a selected potential. lcms.cz This method offers specificity, as it does not detect compounds that are not oxidizable at the set potential. lcms.cz The use of disposable gold working electrodes can improve electrode-to-electrode reproducibility of the electrochemical response. semanticscholar.org HPAE-PAD is effective for purity analysis of streptomycin, including its separation from degradation products like streptidine and streptobiosamine, and for its determination in complex matrices such as fermentation broths. lcms.czsemanticscholar.orgthermofisher.com

    Table 1: Performance Characteristics of HPAE-PAD for Streptomycin Analysis

    ParameterFindingReference
    LinearityDemonstrated over a range of 0.38 to 3980 pmol injected. lcms.cz
    Limit of Detection (LOD)Approximately 0.1 µmol/L (70 ng/mL). jasco.hu
    Precision (Peak Area RSD)0.5% for the Streptomycin peak. jasco.hu
    ResolutionResolution of the major degradation peak and streptomycin A peak is required to be greater than three for system suitability. lcms.cz

    Spectroscopic and Immunological Methods

    Spectrophotometric Applications in Research

    Spectrophotometric methods provide a simple and cost-effective approach for the determination of streptomycin. These methods typically rely on a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength.

    One common method involves the reaction of streptomycin with ninhydrin (B49086) in an alkaline medium, which yields a violet-colored product with a maximum absorbance (λmax) at 560 nm. tandfonline.com Another approach is based on the formation of yellow ion-pair complexes between streptomycin (a Lewis base) and a Lewis acid such as picric acid (PA) or 2,4-dinitrophenol (B41442) (2,4-DNP). japsonline.com The resulting complexes with PA and 2,4-DNP show maximum absorbance at 418 nm and 406 nm, respectively. japsonline.com A kinetic spectrophotometric method has also been developed, based on the oxidation of streptomycin with a mixture of potassium iodide and potassium iodate, which forms a yellow product. researchgate.net These methods have been successfully applied to determine streptomycin in various pharmaceutical preparations. tandfonline.comresearchgate.net

    Table 2: Comparison of Spectrophotometric Methods for Streptomycin Determination

    Method/Reagentλmax (nm)Linear Range (µg/mL)Reference
    Ninhydrin560Not specified, minimum detection 0.1 µg/mL. tandfonline.com
    Potassium Iodide/IodateNot specified4 - 72 researchgate.net
    Picric Acid (PA)4182.5 - 100 japsonline.com
    2,4-Dinitrophenol (2,4-DNP)4062.5 - 140 japsonline.com

    Enzyme-Linked Immunosorbent Assay (ELISA) for Research Purposes

    The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunological method used for the quantitative analysis of streptomycin in various research samples. The most common format for small molecules like streptomycin is the competitive ELISA. r-biopharm.comabcam.com

    In this assay, a specific polyclonal or monoclonal antibody against streptomycin is used. r-biopharm.comscientific.net Microtiter plate wells are often coated with a secondary antibody (e.g., sheep anti-rabbit IgG), to which the primary anti-streptomycin antibody binds. r-biopharm.com A known amount of enzyme-labeled streptomycin (enzyme conjugate) and the sample (containing an unknown amount of streptomycin) are added to the wells. r-biopharm.com The free streptomycin from the sample and the enzyme-labeled streptomycin compete for the limited number of binding sites on the primary antibody. r-biopharm.com After incubation and washing steps to remove unbound reagents, a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of streptomycin in the sample; a weaker color signal indicates a higher concentration of streptomycin. r-biopharm.com

    Table 3: Performance of ELISA Kits for Streptomycin Detection in Research

    Sample MatrixLimit of Detection (LOD)Assay RangeReference
    Milk, Serum, Water1 ng/mL1 - 200 ng/mL rsc.org
    Animal Feeds0.4 ng/mL (assay), 15 ng/g (in feed)Not specified scientific.net
    Tissue, Milk< 0.1 ng/mL0.1 - 8.1 ng/mL abcam.com
    Milk, Honey, Cell Culture0.2 ppb (ng/mL)Not specified ringbio.com

    Fluorescence Polarization Immunoassay (FPIA)

    Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay, meaning it does not require separation or washing steps. publichealthtoxicology.comwikipedia.org The principle is based on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (antibody). wikipedia.org

    In the FPIA for streptomycin, a fluorescein-labeled streptomycin is used as the tracer. nih.gov This tracer, when unbound in solution, rotates rapidly and thus depolarizes plane-polarized excitation light, resulting in low polarization of the emitted light. When the tracer binds to the much larger anti-streptomycin antibody, its rotation is slowed significantly. This causes the emitted light to remain largely polarized. wikipedia.org

    In a competitive assay, streptomycin from a sample competes with the fluorescent tracer for a limited number of antibody binding sites. A high concentration of streptomycin in the sample will displace the tracer from the antibody, leading to a lower polarization signal. Conversely, a low concentration of streptomycin will result in more tracer being bound to the antibody and a higher polarization signal. The technique is known for being rapid and reproducible. publichealthtoxicology.com

    Table 4: Performance Data for Streptomycin FPIA

    ParameterFindingReference
    Limit of Detection (LOD)0.03 µg/mL publichealthtoxicology.com
    Linear Range0.1 - 3.4 µg/mL publichealthtoxicology.com
    Precision (Within-Run CV)4% (n=5) nih.gov
    Precision (Between-Run CV)5% (n=5) nih.gov

    Methodological Validation and Performance Characteristics

    Precision, Accuracy, and Recovery Determinations

    The validation of analytical methods is critical for ensuring the reliability of research data. For streptomycin, various chromatographic techniques have been developed and rigorously tested for their precision, accuracy, and recovery across different biological and environmental matrices.

    Precision, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the mean of a set of results to the true value and is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated.

    One study detailing the analysis of streptomycin and its derivative dihydrostreptomycin in honey utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). biomedpharmajournal.org The method was validated according to European Commission Decision 2002/657/EC, demonstrating satisfactory repeatability. For samples fortified at concentrations ranging from 2.0 µg/kg to 50.0 µg/kg, the coefficient of variation was calculated over different days. biomedpharmajournal.org The recovery, a measure of accuracy, was found to be within the acceptable range of 80-110%, with average recoveries between 82-105%. biomedpharmajournal.org

    For the determination of streptomycin residues in kiwifruit samples using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), researchers reported average recoveries ranging from 94.8% to 110.6%. researchgate.net The precision of this method was demonstrated with relative standard deviations of less than 10%, indicating high reproducibility. researchgate.net

    In the context of animal-derived products, a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS-MS) method was developed and validated for streptomycin and dihydrostreptomycin residues in pasteurized milk. nih.govresearchgate.net This method showed average accuracies between 84% and 110% over a dynamic range of 50 to 400 µg/kg. The validation also assessed intra- and inter-day repeatability to establish precision. nih.govresearchgate.net

    Another study utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) for streptomycin analysis reported high accuracy and precision, with the relative standard deviation ranging from 0.09% to 0.15% and a percent relative error not exceeding 0.5%. jpmsonline.com

    The following table summarizes the performance of various analytical methods for streptomycin determination.

    Table 1: Precision, Accuracy, and Recovery Data for Various Analytical Methods

    Analyte(s) Matrix Analytical Method Spiked Concentration Accuracy (Recovery %) Precision (RSD % / CV %)
    Streptomycin & Dihydrostreptomycin Honey UPLC-MS/MS 2.0 - 50.0 µg/kg 82 - 105% < 11% (for LoQ)
    Streptomycin Kiwifruit LC-ESI-MS/MS Not specified 94.8 - 110.6% < 10%
    Streptomycin & Dihydrostreptomycin Milk LC-APCI-MS-MS 50 - 400 µg/kg 84 - 110% Intra- & Inter-day data collected

    Applications of Streptomycin in Fundamental Biological Research

    Streptomycin (B1217042) as a Tool in Microbial Genetics

    The bactericidal nature of streptomycin and the relative ease with which resistance can arise have made it a cornerstone of microbial genetics. Its ability to selectively kill susceptible bacteria allows for the isolation and study of mutants and genetically modified organisms.

    Streptomycin is widely employed as a selection marker in various genetic manipulation techniques. In mutagenesis studies, researchers can isolate streptomycin-resistant mutants by plating a population of mutagenized bacteria on a medium containing streptomycin. Only the resistant mutants will survive, allowing for the study of the genetic basis of this resistance.

    Similarly, in genetic recombination experiments such as bacterial conjugation and transformation, streptomycin resistance genes are often incorporated into plasmids or the bacterial chromosome. For instance, in a conjugation experiment, a donor bacterium containing a plasmid with a streptomycin resistance gene can transfer this plasmid to a recipient bacterium that is initially sensitive to streptomycin. By plating the mixture of donor and recipient cells on a medium containing streptomycin, only the recipient cells that have successfully received the plasmid (transconjugants) will grow. This allows for the selection of successfully recombined bacteria. oup.comoup.comsurendranathcollege.ac.in A combination of low doses of kanamycin and streptomycin has been shown to promote the conjugative transfer of plasmids like pRK2013, pSU2007, and RP4 in Escherichia coli. oup.comoup.com

    Interactive Data Table: Streptomycin in Bacterial Conjugation Experiments

    Donor StrainRecipient StrainPlasmidSelective Marker on PlasmidSelective Agent in MediumExpected Outcome
    E. coli DH5αE. coli HB101 (Streptomycin-resistant)pRK2013Kanamycin resistanceKanamycin and StreptomycinGrowth of recipient cells that received the plasmid
    E. coli (Tetracycline-resistant)E. coli (Streptomycin-resistant)F-plasmidNone specifiedTetracycline and StreptomycinGrowth of transconjugants

    Streptomycin's primary mechanism of action involves binding to the 30S subunit of the bacterial ribosome. wikipedia.org This interaction interferes with the fidelity of protein synthesis, causing the ribosome to misread the mRNA sequence. wikipedia.orgpnas.orgquora.com This property has been instrumental in studying the mechanisms of translational accuracy and control.

    By binding to the 16S rRNA component of the 30S subunit, streptomycin distorts the ribosomal decoding site. nih.govnih.govresearchgate.net This distortion stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site of the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. nih.govnih.govresearchgate.net X-ray crystallography studies have revealed the specific structural changes induced by streptomycin in the ribosome, providing a molecular basis for its effect on misreading. nih.govnih.govresearchgate.netbnl.gov Researchers have used streptomycin to induce phenotypic suppression of nonsense mutations, where the misreading of a stop codon allows for the synthesis of a full-length protein. nih.gov

    While streptomycin's primary target is the ribosome, its downstream effects can lead to DNA damage, making it a useful tool for studying DNA repair pathways. The mistranslated proteins produced due to streptomycin's action can lead to cellular stress and the generation of reactive oxygen species (ROS), which can damage DNA. beyondpesticides.org

    Studies have shown that cell killing by streptomycin can be attenuated by inhibiting DNA synthesis, suggesting a link between active DNA replication and the lethal effects of the antibiotic. nih.govnih.gov Furthermore, pre-treatment of cells with agents that induce the adaptive response to alkylation damage can also reduce killing by streptomycin, implicating DNA damage in its mode of action. nih.govnih.gov The induction of the SOS response, a global response to DNA damage in bacteria, has been observed following streptomycin treatment. nih.gov This has allowed researchers to investigate the genes and pathways involved in repairing streptomycin-induced DNA damage.

    Streptomycin has been utilized to investigate various aspects of bacterial physiology and the adaptive responses of bacteria to stress. Exposure to sub-lethal concentrations of streptomycin can induce a stress response in bacteria, leading to changes in gene expression and metabolism. plos.orgnih.gov For example, studies in Salmonella enterica serovar Typhimurium have shown that streptomycin induces the overexpression of the chaperonin GroEL, a heat shock protein involved in protein folding and stress tolerance. plos.org

    Furthermore, the study of streptomycin-dependent bacteria, which require the antibiotic for growth, has provided insights into the regulation of cellular processes. microbiologyresearch.org In these strains, streptomycin is thought to be necessary for the proper synthesis or function of essential enzymes. microbiologyresearch.org By analyzing the physiological and biochemical differences between streptomycin-sensitive, -resistant, and -dependent strains, researchers can gain a deeper understanding of bacterial metabolism and its regulation.

    Contributions to Understanding Antibiotic Resistance Evolution

    The emergence of antibiotic resistance is a major global health concern. Streptomycin has served as a model antibiotic in laboratory settings to study the evolutionary processes that lead to the development of resistance.

    Experimental evolution is a powerful approach to study evolution in real-time. In this context, bacterial populations are cultured in the presence of increasing concentrations of an antibiotic, such as streptomycin, and the genetic and phenotypic changes that lead to resistance are monitored over generations. nih.govbioone.orgbioone.orgnih.gov

    These experiments have revealed that resistance to streptomycin can evolve rapidly through spontaneous mutations. bioone.orgbioone.org A common mechanism of resistance involves mutations in the rpsL gene, which encodes the ribosomal protein S12, a component of the 30S ribosomal subunit. nih.gov These mutations can alter the streptomycin-binding site on the ribosome, preventing the antibiotic from interfering with protein synthesis. bioone.orgbioone.org Other mechanisms include mutations that reduce the permeability of the cell membrane to streptomycin. bioone.orgbioone.org

    Studies on the experimental evolution of resistance have also provided insights into the fitness costs associated with resistance mutations. biorxiv.org In the absence of the antibiotic, resistant mutants may have a lower fitness compared to their susceptible counterparts. However, these fitness costs can be ameliorated by subsequent compensatory mutations. biorxiv.org

    Interactive Data Table: Common Mutations Leading to Streptomycin Resistance

    GeneEncoded ProteinFunctionEffect of Mutation
    rpsLRibosomal protein S12Component of the 30S ribosomal subunitAlters the streptomycin-binding site, preventing antibiotic action.
    rsmG16S rRNA methyltransferaseModifies 16S rRNALack of methylation can confer low-level resistance. nih.gov
    gidB16S rRNA methyltransferaseModifies 16S rRNAMutations can contribute to resistance. nih.gov

    Characterization of Resistance-Associated Phenotypic Changes

    The study of streptomycin resistance has yielded profound insights into the functional interactions within the bacterial translation apparatus and the fitness costs associated with antibiotic resistance. Mutations conferring resistance to streptomycin often arise in genes encoding ribosomal proteins or rRNA, leading to a spectrum of phenotypic alterations.

    Research has demonstrated that high-level resistance to streptomycin is frequently associated with mutations in the rpsL gene, which encodes the ribosomal protein S12. nih.govplos.org For instance, a single amino acid substitution in the RpsL protein can confer a high degree of resistance. plos.org Conversely, low-level resistance has been linked to mutations in genes such as rsmG, which is responsible for methylation of 16S rRNA. nih.gov

    The development of resistance is not always a straightforward process and can involve complex interactions between different genetic loci. Studies have shown that the fitness cost of a primary resistance mutation can be mitigated by secondary, compensatory mutations in other components of the translational machinery. For example, a study on Thermus thermophilus identified suppressor mutations in the elongation factor Tu (EF-Tu) or ribosomal protein L11 that could alleviate the negative effects of streptomycin resistance mutations in ribosomal protein S12. nih.gov

    Furthermore, the level of streptomycin resistance can be heterogeneous even among genetically similar bacterial strains. A study on Mycobacterium tuberculosis revealed that isolates within the same transmission cluster, despite having minimal genetic differences, displayed varying levels of streptomycin resistance. frontiersin.org This heterogeneity was attributed to a combination of mutations in the gid gene and other genetic determinants, highlighting the complex evolution of resistance phenotypes. frontiersin.org

    Interactive Table: Mutations Associated with Streptomycin Resistance and Phenotypic Outcomes

    GeneEncoded Protein/RNAMutation TypeResulting PhenotypeOrganism Example
    rpsLRibosomal Protein S12Amino acid substitution (e.g., K43R)High-level resistanceYersinia pestis, Mycobacterium tuberculosis plos.org
    rrs16S rRNANucleotide substitutionLow to intermediate resistanceMycobacterium tuberculosis plos.org
    gidGlucose-inhibited division protein BVarious mutationsContributes to heterogeneous resistance levelsMycobacterium tuberculosis frontiersin.org
    tufA/tufBElongation Factor Tu (EF-Tu)Suppressor mutationsCompensates for fitness cost of rpsL mutationsThermus thermophilus nih.gov

    Model System for Studying Horizontal Gene Transfer

    Streptomycin resistance genes have served as a powerful model system for investigating the mechanisms and ecological consequences of horizontal gene transfer (HGT). HGT is a fundamental process in bacterial evolution, allowing for the rapid dissemination of genetic material, including antibiotic resistance determinants, between different bacterial species. hypertextbookshop.com

    The most well-characterized transferable streptomycin resistance genes are strA and strB, which often reside on mobile genetic elements such as plasmids and transposons. nih.gov The presence of these genes on such elements facilitates their transfer between bacteria through processes like conjugation.

    Research in various environments, from soil to clinical settings, has utilized the tracking of streptomycin resistance genes to understand the dynamics of HGT. For example, studies on Streptomyces species isolated from soil have provided evidence for the transfer of entire streptomycin biosynthesis gene clusters between different strains. nih.gov This suggests that HGT can play a significant role in the evolution of antibiotic production pathways.

    The selection pressure exerted by the use of streptomycin can accelerate the spread of resistance genes. Increased concentrations of the antibiotic can lead to a higher proportion of cells carrying resistance genes on multi-copy plasmids, thereby priming these genes for rapid dissemination via HGT.

    Research in Plant-Microbe Interactions and Phytopathology

    Streptomycin has been extensively used in agricultural settings to control bacterial diseases in plants, which has, in turn, provided a real-world laboratory for studying plant-microbe interactions and the evolution of antibiotic resistance in phytopathogens.

    Studies on Bacterial Plant Pathogens (e.g., Erwinia amylovora)

    A primary application of streptomycin in agriculture has been the control of fire blight, a devastating disease of apple and pear trees caused by the bacterium Erwinia amylovora. nih.govapsnet.orgresearchgate.net The use of streptomycin in orchards has been instrumental in managing this disease. apsnet.orgresearchgate.net

    Research on E. amylovora has provided valuable insights into the pathogen's biology and its interaction with host plants. Studies have investigated the induction of a viable but non-culturable (VBNC) state in E. amylovora following exposure to streptomycin. frontiersin.org This dormant state may allow the bacteria to persist in the environment and evade treatment. frontiersin.org

    Furthermore, the application of streptomycin exerts a strong selective pressure not only on the target pathogen but also on the epiphytic bacteria that colonize plant surfaces. apsnet.org This has led to research on the broader microbial communities in agricultural ecosystems and the potential for these communities to act as reservoirs of resistance genes.

    Development of Resistance in Agricultural Bacterial Strains

    The widespread use of streptomycin in agriculture has inevitably led to the emergence and spread of resistant bacterial strains, a phenomenon that has been the subject of intensive research. Resistance in E. amylovora was first reported in California in 1971 and has since been documented in many other apple-producing regions. nih.gov

    Two primary mechanisms of streptomycin resistance have been identified in E. amylovora and other agricultural bacteria. The most common is a chromosomal mutation in the rpsL gene, which results in a modification of the ribosomal protein S12. nih.govnih.govresearchgate.net This type of resistance is generally considered stable and is not horizontally transmissible. nih.gov

    A less common but more concerning mechanism is the acquisition of the strA-strB gene cassette, which is typically located on plasmids. nih.govapsnet.org The presence of these genes on mobile genetic elements allows for their transfer to other bacteria, including other phytopathogens and environmental microbes. nih.gov The co-exposure of bacteria to streptomycin and certain pesticides has been shown to promote the development of strong antibiotic resistance. escholarship.org

    Research has also focused on the prevalence and distribution of streptomycin-resistant strains in agricultural settings. Surveys in various regions have documented the percentage of resistant E. amylovora isolates, providing crucial data for disease management strategies. researchgate.netnih.govresearchgate.net

    Interactive Table: Mechanisms of Streptomycin Resistance in Erwinia amylovora

    Resistance MechanismGenetic BasisMode of AcquisitionMobility
    Target ModificationMutation in rpsL geneSpontaneous mutationChromosomal (non-mobile)
    Antibiotic InactivationPresence of strA-strB genesHorizontal gene transferPlasmid-borne (mobile)

    Emerging Research Frontiers and Unaddressed Questions in Streptomycin Studies

    Elucidating Unresolved Aspects of Streptomycin's Bactericidal Action

    While the primary mechanism of streptomycin (B1217042)—binding to the 30S ribosomal subunit and inhibiting protein synthesis—is well-established, the complete picture of its bactericidal activity remains multifaceted and not entirely resolved. nih.govnih.gov Streptomycin binds to the 16S rRNA component of the 30S subunit, disrupting the fidelity of translation and leading to the production of aberrant proteins. nih.govdrugbank.com These mistranslated proteins are believed to insert into the bacterial cell membrane, compromising its integrity. researchgate.net

    A key unresolved question is the precise mechanism by which these aberrant proteins lead to membrane permeabilization and eventual cell death. researchgate.net Research suggests that the antibiotic causes an increase in the passive permeability of the cell membrane to ions like potassium (K+), though the membrane potential of the treated cells can remain high. researchgate.net Another aspect of its action involves a two-mechanism model with both immediate effects on the membrane and delayed bactericidal effects from impaired protein synthesis. drugbank.com However, the dominant lethal action appears to be more complex than a simple permanent blockade of ribosomes. nih.gov The exact interplay between protein synthesis inhibition, the generation of mistranslated proteins, subsequent membrane damage, and other potential downstream effects is an active area of investigation.

    Unresolved AspectCurrent HypothesisResearch Focus
    Mechanism of Membrane Permeabilization Insertion of mistranslated, aberrant proteins into the cytoplasmic membrane increases ion permeability. researchgate.netCharacterizing the specific aberrant proteins and their direct interaction with the membrane lipids and transport systems.
    Dominant Lethal Action A combination of polysomal blockade and a subsequent, undefined mechanism that leads to polysome breakdown. nih.govDifferentiating the bacteriostatic effects from the bactericidal cascade to pinpoint the irreversible step leading to cell death.
    Irreversibility of Uptake Rapid degradation of mistranslated proteins may lead to a "caging" of the antibiotic inside the cell. researchgate.netInvestigating the cellular processes that trap streptomycin intracellularly after initial uptake.

    Advanced Genomic and Proteomic Approaches to Resistance Mechanisms

    The evolution of streptomycin resistance is a significant clinical challenge. Advanced genomic and proteomic technologies are providing unprecedented insights into the molecular underpinnings of this resistance. Whole-genome sequencing (WGS) allows researchers to identify specific mutations associated with resistance and track the spread of resistant strains. nih.govox.ac.uk

    In Mycobacterium tuberculosis, resistance is primarily linked to mutations in three key genes: rpsL, which encodes the ribosomal protein S12; rrs, which encodes the 16S rRNA; and gid, a methyltransferase. nih.gov However, WGS is revealing a more complex genetic landscape, identifying novel resistance-related genes and unspecific resistance variants that can decrease susceptibility to multiple drugs. nih.govnih.gov

    Proteomics, the large-scale study of proteins, complements genomic data by revealing how these genetic mutations translate into functional changes at the protein level. nih.govnih.gov Quantitative proteomics can provide a detailed molecular phenotype of resistant microbes, identifying changes in protein expression, post-translational modifications, and protein-protein interactions that contribute to the resistance phenotype. nih.gov These approaches have been instrumental in moving beyond simply identifying resistance genes to understanding the comprehensive cellular response to antibiotic stress. nih.govnih.gov

    TechnologyApplication in Streptomycin Resistance ResearchKey Findings
    Genomics (WGS) Identification of resistance-conferring mutations and phylogenetic tracking of resistant isolates. nih.govox.ac.ukPrimary resistance mutations are in rpsL, rrs, and gid genes in M. tuberculosis. nih.gov WGS also detects less common and novel resistance genes. nih.gov
    Proteomics Quantifying changes in protein expression and post-translational modifications in resistant vs. susceptible strains. nih.govnih.govElucidates the functional consequences of resistance mutations and identifies biomarkers that cannot be predicted from the genome alone. nih.gov
    Transcriptomics Observing global changes in gene expression in response to streptomycin treatment. researchgate.netProvides a comprehensive picture of the microbial response to antibiotic therapy, revealing upregulated stress responses and altered metabolic pathways.

    Strategies to Mitigate the Evolution and Spread of Bacterial Resistance

    Combating the spread of streptomycin resistance requires innovative strategies that go beyond the development of new drugs. Evolutionary biology provides a framework for designing more sustainable treatment protocols. ox.ac.uknih.gov One promising strategy is exploiting "collateral sensitivity," an evolutionary trade-off where the acquisition of resistance to one antibiotic leads to increased susceptibility to another. nih.gov Systematically identifying and applying such drug pairs could help manage and potentially reverse resistance.

    Antimicrobial stewardship programs (ASPs) are crucial for reducing resistance by promoting the prudent use of antibiotics. nih.gov These programs emphasize using antibiotics only when necessary, based on diagnostic testing and established guidelines, to minimize selective pressure. nih.gov

    Furthermore, advanced technologies like artificial intelligence (AI) and machine learning are being harnessed to enhance surveillance and predict resistance patterns. frontiersin.org AI algorithms can analyze vast datasets of clinical, genomic, and epidemiological information to identify resistance hotspots in real-time and even predict the emergence of new resistant strains, allowing for proactive public health interventions. frontiersin.orgasm.org

    StrategyDescriptionPotential Impact
    Evolution-Informed Therapies Utilizing evolutionary principles, such as collateral sensitivity, to design antibiotic treatment cycles that select against resistance. nih.govSlowing the evolution of resistance and potentially re-sensitizing resistant populations to existing drugs.
    Antimicrobial Stewardship Coordinated programs that promote the appropriate use of antimicrobials to improve patient outcomes and reduce the spread of resistance. nih.govDecreased selective pressure on bacterial populations, preserving the efficacy of current antibiotics like streptomycin.
    AI-Powered Surveillance Using machine learning algorithms to analyze large datasets to monitor, predict, and detect the spread of resistant bacteria. frontiersin.orgEnabling rapid and targeted interventions to control outbreaks and manage high-risk populations.

    Exploration of Novel Biosynthetic Pathways and Derivatives

    The genomic era has revealed that Streptomyces species, the producers of streptomycin, possess a vast, untapped potential for producing novel bioactive compounds. medwinpublishers.commdpi.com Their large genomes contain numerous biosynthetic gene clusters (BGCs), many of which are "silent" or "cryptic" under standard laboratory conditions. mdpi.commdpi.com Genome mining techniques are now being used to identify these silent BGCs, which represent a rich reservoir for new natural products and streptomycin derivatives. mdpi.com

    Heterologous expression, which involves transferring a BGC from its native producer into a more amenable host strain, is a powerful strategy for activating these silent clusters and producing novel compounds. mdpi.comnih.gov Another innovative approach is combinatorial biosynthesis, where genes from different biosynthetic pathways are mixed and matched. This has been successfully used to generate new analogues of complex natural products by altering their glycosylation patterns, for example. asm.org Such techniques could lead to the creation of streptomycin derivatives with enhanced efficacy, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

    Integration of Systems Biology Approaches in Streptomycin Research

    Systems biology offers a holistic framework for understanding the complex interactions between streptomycin and the bacterial cell. nih.govuni-wuerzburg.de This approach integrates multiple layers of "omics" data—genomics, transcriptomics, proteomics, and metabolomics—with computational and mathematical models to create a comprehensive picture of the bacterial response to antibiotic stress. nih.govresearchgate.net

    By using genome-scale metabolic models (GEMs), researchers can simulate how a bacterium's metabolism is rewired in the presence of streptomycin or upon acquiring resistance. nih.govresearchgate.net This integrated approach helps to move beyond a focus on a single target to a global view of the cellular functions and networks affected by the antibiotic. researchgate.net Systems biology is a powerful, hypothesis-generating framework that can improve our understanding of both the mode of action of antibiotics and the intricate physiology of antimicrobial resistance. nih.govuni-wuerzburg.de It holds the potential to identify novel drug targets and synergistic drug combinations that are not apparent from single-level analyses. uni-wuerzburg.de

    Development of Next-Generation Research Tools Based on Streptomycin Principles

    The fundamental principles of streptomycin's interaction with the bacterial ribosome are inspiring the development of next-generation research tools and novel therapeutics. The detailed understanding of how streptomycin binds to its target site provides a blueprint for the rational design of new ribosome-targeting antibiotics. nih.gov

    Emerging approaches are leveraging this knowledge in new ways. For instance, sequence-guided and culture-independent mining of environmental DNA (eDNA) can identify novel BGCs from unculturable microbes, leading to the discovery of entirely new classes of antibiotics. mdpi.com Additionally, the concept of highly specific antimicrobials is gaining traction. Technologies like CRISPR-Cas-based antimicrobials are being explored to target specific resistance genes within a pathogen, offering a highly tailored approach to combatting infection without the broad-spectrum activity that drives resistance. nih.gov These innovative tools and strategies, born from the foundational knowledge of antibiotics like streptomycin, are paving the way for a new generation of antimicrobial therapies. mdpi.comnih.gov

    Q & A

    Q. What are the critical factors in preparing streptomycin solutions for bacterial susceptibility testing?

    Streptomycin solutions must be prepared at standardized concentrations (e.g., 10,000 µg/mL for cell culture) and sterilized via 0.22 µm filtration to avoid endotoxin contamination . Key considerations include:

    • Solvent selection : Use sterile deionized water or buffered saline to prevent pH instability.
    • Storage : Aliquot and store at -20°C to maintain activity; avoid freeze-thaw cycles .
    • Validation : Confirm efficacy using control strains (e.g., E. coli ATCC 25922) in agar dilution or broth microdilution assays .

    Q. How does streptomycin’s mechanism of action influence its application in Gram-negative vs. Gram-positive bacterial studies?

    Streptomycin binds to the 30S ribosomal subunit, causing mRNA misreading and inhibiting translation initiation. Its efficacy against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) is higher due to better membrane permeability, whereas Gram-positive bacteria (e.g., Staphylococcus aureus) exhibit resistance via ribosomal mutations or efflux pumps. Experimental protocols should:

    • Include MIC (Minimum Inhibitory Concentration) assays with gradient concentrations (e.g., 0.5–128 µg/mL) .
    • Pair with β-lactams for synergistic effects in resistant strains .

    Q. What are the methodological best practices for incorporating streptomycin in cell culture media?

    • Concentration : Use 1% (v/v) penicillin-streptomycin solution (e.g., 10,000 IU/mL penicillin, 10,000 µg/mL streptomycin) to prevent bacterial contamination without cytotoxic effects .
    • Validation : Perform viability assays (e.g., MTT) to rule out off-target effects on eukaryotic cells .
    • Application : Pre-warm solutions to 37°C before adding to media to avoid thermal shock .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in streptomycin’s efficacy data across antimicrobial studies?

    Discrepancies often arise from variability in bacterial strains, solution preparation, or assay conditions. To address this:

    • Standardize protocols : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution .
    • Batch documentation : Record solution lot numbers and purity levels (e.g., sulfate salt vs. hydrochloride) to trace variability .
    • Statistical analysis : Use multivariate regression to isolate confounding factors (e.g., pH, temperature) .

    Q. What experimental designs are optimal for studying streptomycin’s miRNA-inhibitory effects in cancer models?

    Streptomycin downregulates oncogenic miRNAs (e.g., miR-21) by binding precursor miRNAs and blocking Dicer processing. Key steps include:

    • Cell line selection : Use miR-21-overexpressing lines (e.g., MCF-7 breast cancer cells).
    • Dose optimization : Conduct dose-response curves (e.g., 50–200 µg/mL) with qRT-PCR validation of mature miRNA levels .
    • Controls : Include untreated cells and scrambled miRNA inhibitors to confirm specificity .

    Q. How should researchers design studies to evaluate streptomycin’s role in plant disease management without inducing antibiotic resistance?

    • Field trials : Apply streptomycin sulfate (e.g., 100 µg/mL) in staggered doses to monitor resistance emergence in Erwinia amylovora (fire blight pathogen) .
    • Genomic analysis : Perform whole-genome sequencing of treated vs. untreated bacterial isolates to detect resistance mutations .
    • Integrated pest management : Combine with biocontrol agents (e.g., Bacillus subtilis) to reduce selective pressure .

    Data Analysis & Reproducibility

    Q. What statistical frameworks are recommended for analyzing streptomycin’s dose-dependent effects?

    • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
    • Error handling : Report SEM (Standard Error of Mean) for triplicate assays and use ANOVA for multi-group comparisons .
    • Reproducibility checks : Share raw data and analysis scripts via repositories like Figshare or Zenodo .

    Q. How can batch-to-batch variability in streptomycin solutions impact experimental outcomes, and how is this mitigated?

    Variability in salt content (e.g., sulfate counterions) or impurities may alter bioavailability. Mitigation strategies include:

    • QC documentation : Request certificates of analysis (CoA) for HPLC purity (>95%) and endotoxin levels (<0.1 EU/mL) .
    • Internal controls : Use the same batch across replicate experiments .

    Ethical & Reporting Standards

    Q. What metadata must be reported when publishing streptomycin-related research to ensure reproducibility?

    • Solution details : Concentration, solvent, sterilization method, and storage conditions .
    • Experimental parameters : Incubation time, temperature, and bacterial inoculum size .
    • Ethical compliance : For in vivo studies, include IACUC approval numbers and antibiotic stewardship plans .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.